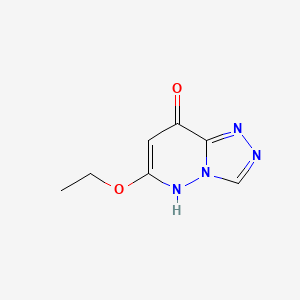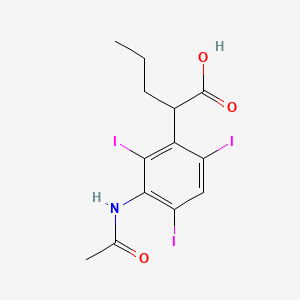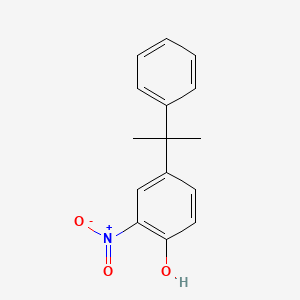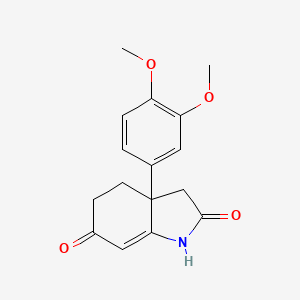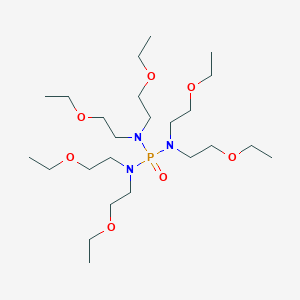![molecular formula C12H15NOSi B14697849 8-[(Trimethylsilyl)oxy]quinoline CAS No. 23111-13-9](/img/structure/B14697849.png)
8-[(Trimethylsilyl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Trimethylsilyl)oxy]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Trimethylsilyl)oxy]quinoline typically involves the reaction of 8-hydroxyquinoline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
8-Hydroxyquinoline+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Trimethylsilyl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used
Applications De Recherche Scientifique
8-[(Trimethylsilyl)oxy]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific chemical properties, such as catalysts and ligands for metal complexes .
Mécanisme D'action
The mechanism of action of 8-[(Trimethylsilyl)oxy]quinoline is largely dependent on its ability to interact with various molecular targets. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and chelating properties.
8-Methoxyquinoline: Similar structure with a methoxy group instead of a trimethylsilyl group, used in various chemical syntheses.
8-Chloroquinoline: Contains a chlorine atom at the 8th position, used in the synthesis of pharmaceuticals.
Uniqueness
8-[(Trimethylsilyl)oxy]quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
23111-13-9 |
|---|---|
Formule moléculaire |
C12H15NOSi |
Poids moléculaire |
217.34 g/mol |
Nom IUPAC |
trimethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
Clé InChI |
CALTXIVPFWCXLO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


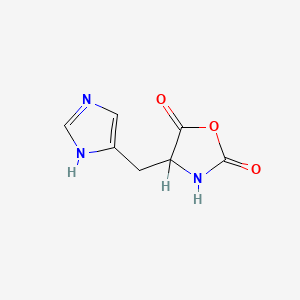


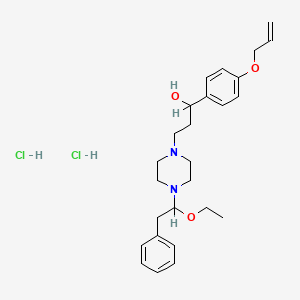
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
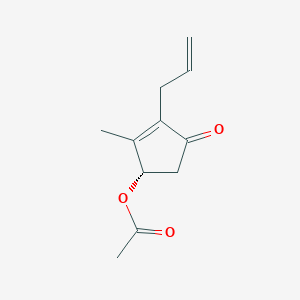
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
